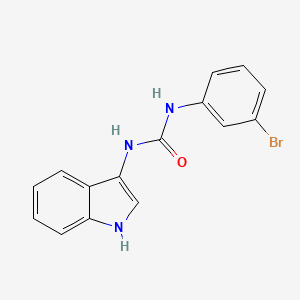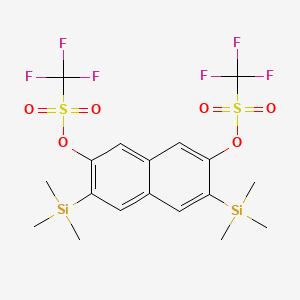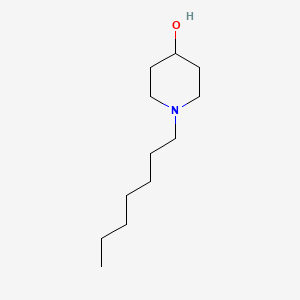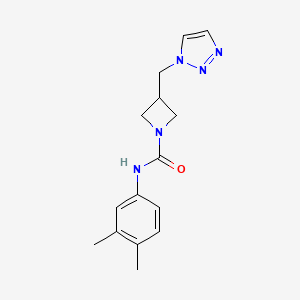
1-(3-bromophenyl)-3-(1H-indol-3-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-bromophenyl)-3-(1H-indol-3-yl)urea is a chemical compound used in scientific research. It possesses a complex structure and exhibits a wide range of applications, like drug discovery and material science. Indoles, the family to which this compound belongs, are some of the most versatile and common nitrogen-based heterocyclic scaffolds and are frequently used in the synthesis of various organic compounds .
Synthesis Analysis
Indole derivatives are important types of molecules and natural products and play a main role in cell biology . The last decade, in particular, has witnessed considerable activity towards the synthesis of indole derivatives due to the possibilities for the design of polycyclic structures by the incorporation of multiple fused heterocyclic scaffolds .Molecular Structure Analysis
1-(3-bromophenyl)-3-(1H-indol-3-yl)urea is a complex molecule. Its structure is characterized by high perplexity. Indoles are a significant heterocyclic system in natural products and drugs . They are essential and efficient chemical precursors for generating biologically active structures .Chemical Reactions Analysis
Indoles are frequently used in multicomponent reactions (MCRs) for the synthesis of various heterocyclic compounds . MCRs offer access to complex molecules . They are a one-step convergent and sustainable strategy wherein more than two starting materials combine through covalent bonds to afford a single product .Aplicaciones Científicas De Investigación
Crystallography and Molecular Structure
Studies have been conducted on compounds with structural similarities to 1-(3-bromophenyl)-3-(1H-indol-3-yl)urea, emphasizing the importance of understanding their crystal structures for applications in material science and drug design. For instance, the crystal structure analysis of related compounds provides insights into the molecular conformation, intermolecular interactions, and potential for molecular engineering in drug development processes (Saharin et al., 2008).
Synthetic Methodologies
Research has focused on developing novel synthetic routes for indole and urea derivatives due to their significance in pharmaceutical chemistry. For example, the rearrangement of specific precursors in boiling acetic acid leads to the formation of indol-3-yl-ureas, showcasing the versatility of synthetic approaches for creating biologically active molecules (Klásek et al., 2007).
Biological Activities
Compounds similar to 1-(3-bromophenyl)-3-(1H-indol-3-yl)urea have been studied for their potential biological activities. For instance, certain derivatives have demonstrated antimicrobial properties, highlighting their potential as lead compounds for developing new antimicrobial agents (Mageed et al., 2021). Moreover, the exploration of unsymmetrical ureas as 5-HT reuptake inhibitors with antagonistic activities presents a promising avenue for antidepressant drug development (Matzen et al., 2000).
Antitumor Activities
The synthesis and characterization of specific indol-3-yl-urea derivatives have been carried out with the evaluation of their antitumor activities. These studies suggest the potential therapeutic applications of such compounds in cancer treatment, emphasizing the importance of molecular docking studies to understand their mechanisms of action (Hu et al., 2018).
Propiedades
IUPAC Name |
1-(3-bromophenyl)-3-(1H-indol-3-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrN3O/c16-10-4-3-5-11(8-10)18-15(20)19-14-9-17-13-7-2-1-6-12(13)14/h1-9,17H,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYFPMYGXIZBADI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)NC(=O)NC3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(3-Cyclohexylazetidin-1-yl)-3-oxopropyl]prop-2-enamide](/img/structure/B2591579.png)



![5-bromo-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)nicotinamide](/img/structure/B2591587.png)
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-((difluoromethyl)sulfonyl)benzamide](/img/structure/B2591588.png)

![7-Methyl-2-phenyl-5-[4-(2-pyridinyl)piperazino]imidazo[1,2-a]pyrimidine](/img/structure/B2591590.png)
![N-butyl-N'-[2-chloro-6-(1H-pyrrol-1-yl)benzyl]urea](/img/structure/B2591592.png)

![N-[(1R,2S)-2-(1-Phenylpyrazol-4-yl)cyclopropyl]oxirane-2-carboxamide](/img/structure/B2591596.png)

![(E)-16-(4-chlorobenzylidene)-13-methyl-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B2591598.png)
